tert-butyl 3-[(aminooxy)methyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(aminooxy)methyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3. It is a piperidine derivative that features a tert-butyl group, an aminooxy group, and a carboxylate group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(aminooxy)methyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and aminooxy compounds. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(aminooxy)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminooxy group can yield nitroso or nitro compounds, while reduction can produce amines or hydroxylamines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Tert-butyl 3-[(aminooxy)methyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-[(aminooxy)methyl]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminooxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways, affecting various biochemical processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
- Tert-butyl 3-[(aminooxy)methyl]piperidine-1-carboxylate
Uniqueness
Compared to similar compounds, it offers a balance of stability and reactivity that makes it valuable in various research and industrial contexts .
Properties
CAS No. |
1181612-73-6 |
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Molecular Formula |
C11H22N2O3 |
Molecular Weight |
230.3 |
Purity |
95 |
Origin of Product |
United States |
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